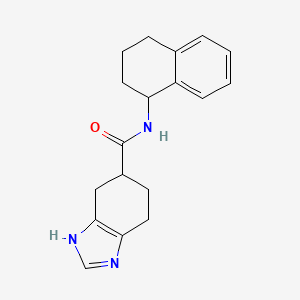

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Description

N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a bicyclic carboxamide derivative featuring a partially hydrogenated naphthalene (tetrahydronaphthalene) moiety linked via an amide bond to a tetrahydro-1H-1,3-benzodiazole core. The tetrahydronaphthalene group introduces conformational rigidity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(13-8-9-16-17(10-13)20-11-19-16)21-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,11,13,15H,3,5,7-10H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWYINREZIUJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCC4=C(C3)NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydronaphthalene intermediate, which is then reacted with various reagents to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the structure.

Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related carboxamides with heterocyclic cores, as exemplified by the evidence:

Key Structural Differences and Implications

Heteroatom Composition: The target compound’s benzodiazole (2 N) core contrasts with the benzotriazole (3 N) in ’s compound. The additional nitrogen in benzotriazole may enhance π-π stacking interactions in biological targets but reduce lipophilicity compared to benzodiazole .

Ring Saturation and Conformation :

- The tetrahydronaphthalene group in the target compound provides a rigid, partially saturated bicyclic system, favoring interactions with hydrophobic binding pockets. In contrast, the triazoloazepine in ’s compound offers a seven-membered ring with greater conformational flexibility, possibly enabling broader receptor compatibility .

Substituent Effects :

- Ethyl and phenylthio groups in ’s analogues may enhance steric bulk or modulate solubility, whereas the target compound’s unsubstituted tetrahydronaphthalene prioritizes planar aromatic interactions .

Pharmacological and Binding Profile Considerations

While direct binding data for the target compound are unavailable, insights can be inferred from structurally related systems:

- Serotonin Receptor Affinity : highlights that tricyclic psychotropic drugs with fused bicyclic systems (e.g., amitriptyline) exhibit high affinity for serotonin receptors. The target compound’s tetrahydronaphthalene moiety may mimic such interactions, though its benzodiazole core could alter specificity compared to triazoloazepine derivatives .

- CNS Penetration : The lipophilic tetrahydronaphthalene group likely enhances blood-brain barrier permeability, a trait shared with tricyclic antidepressants mentioned in .

Biological Activity

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Research indicates that this compound may interact with various biological targets through several mechanisms:

- Cereblon Binding : Similar to thalidomide and its derivatives, this compound may bind to cereblon (CRBN), an E3 ubiquitin ligase involved in protein degradation pathways. This interaction can alter the ubiquitination process of specific substrates, potentially leading to therapeutic effects in conditions like multiple myeloma .

- Inhibition of Angiogenesis : The compound may exhibit anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) signaling pathways. This is crucial in cancer therapy as it can limit tumor growth by restricting blood supply .

Antitumor Activity

Several studies have reported on the antitumor efficacy of similar compounds within the same chemical class. For instance:

- In Vitro Studies : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. The IC50 values often range from 100 nM to 1 µM .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may provide neuroprotective effects. For example:

- Neurodegenerative Disease Models : In models of neurodegeneration, such compounds have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells .

Study 1: Antitumor Efficacy in Multiple Myeloma

A study examined the effects of a related compound on multiple myeloma cells. Results indicated that treatment led to significant apoptosis in cancer cells via the activation of caspase pathways. The study highlighted the potential for using cereblon-binding compounds in targeted therapy for hematological malignancies .

Study 2: Neuroprotective Effects in Animal Models

In a preclinical trial involving mice subjected to neurotoxic agents, administration of the compound resulted in reduced neuronal death and improved cognitive functions compared to control groups. This suggests a potential application in treating neurodegenerative diseases like Alzheimer's .

Data Tables

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | EDCI/HOBt, DMF, 25°C | 65–70% | 92% |

| Cyclization | K₂CO₃, DMSO, 100°C | 80–85% | 95% |

Advanced Research Question: How can contradictory bioactivity data between in vitro and in vivo assays be systematically resolved?

Methodological Answer:

Contradictions often arise from differences in bioavailability, metabolism, or assay sensitivity. A systematic approach includes:

- Orthogonal Assays : Validate in vitro hits using surface plasmon resonance (SPR) for binding affinity and cell-based reporter assays (e.g., luciferase) for functional activity .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify metabolites that may interfere with in vivo activity .

- Dose-Response Correlation : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ values with in vivo effective doses .

- Structural Analog Comparison : Test analogs with modified substituents (e.g., replacing benzodiazole with benzoxazole) to isolate structure-activity relationships (SAR) .

Basic Research Question: What analytical techniques are recommended for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.8–7.5 ppm) and tetrahydronaphthalene methylene groups (δ 1.5–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 345.18) .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry at the tetrahydronaphthalene chiral center .

- Infrared Spectroscopy (IR) : Peaks at 1650 cm⁻¹ (amide C=O) and 3200 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Question: What computational strategies are effective in predicting binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase targets (e.g., MAPK or CDK families). Focus on hydrogen bonding with benzodiazole NH groups and π-π stacking with the tetrahydronaphthalene ring .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability in solvated environments (TIP3P water model) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., fluorination at position 4) to prioritize synthetic targets .

Q. Table 2: Example Docking Scores vs. Experimental IC₅₀

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| MAPK1 | -9.2 | 0.45 |

| CDK2 | -8.7 | 1.2 |

Basic Research Question: How should researchers design initial biological screening assays for this compound?

Methodological Answer:

- Target Selection : Prioritize kinases and GPCRs based on structural analogs (e.g., benzodiazole derivatives with reported activity against serotonin receptors) .

- Primary Assays : Use fluorescence polarization (FP) for binding affinity and ATP-Glo™ for kinase inhibition .

- Secondary Assays : Validate hits in cell viability assays (MTT) and caspase-3/7 activation for apoptosis induction .

Advanced Research Question: How can structural modifications resolve low aqueous solubility without compromising bioactivity?

Methodological Answer:

- Salt Formation : Prepare hydrochloride salts using HCl in dioxane to improve solubility (>2 mg/mL in PBS) .

- Prodrug Design : Introduce PEGylated carbamate groups at the carboxamide nitrogen, which hydrolyze in vivo to release the active compound .

- Co-crystallization : Screen with cyclodextrins (e.g., β-CD) to form inclusion complexes, confirmed by differential scanning calorimetry (DSC) .

Basic Research Question: What are the best practices for stability testing under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 72 hours) and analyze degradation products via LC-MS .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature (>200°C indicates stability for storage) .

Advanced Research Question: How can researchers validate the compound’s mechanism of action when preliminary data conflict with existing literature?

Methodological Answer:

- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., MAPK1) to confirm on-target effects .

- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down interacting proteins, identified by LC-MS/MS .

- Pathway Analysis : Perform RNA-seq to compare transcriptional profiles between treated and untreated cells, focusing on pathways like apoptosis or oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.